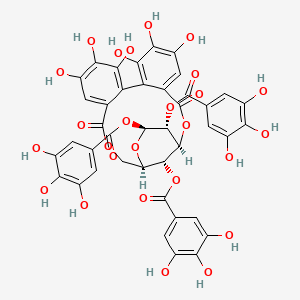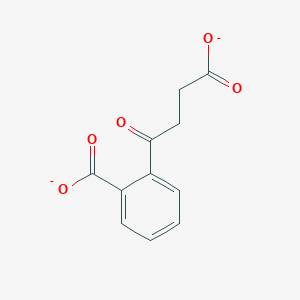
Punicafolin
Übersicht
Beschreibung
Punicafolin is an ellagitannin, a type of hydrolyzable tannin, found in the leaves of Punica granatum (pomegranate) and Phyllanthus emblica . It is an isomer of tellimagrandin II and nupharin A, but the hexahydroxydiphenoyl group is attached to different hydroxyl groups in the glucose molecule . This compound has been shown to have tumor suppressive effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The first total syntheses of punicafolin were achieved in seven steps from commercial α-D-glucose . The synthesis involves:
- Sequential site-selective introduction of adequate galloyl groups into unprotected D-glucose by a catalyst-controlled manner.
- Stereodivergent construction of the 3,6-hexahydroxydiphenoyl bridge by oxidative phenol coupling of a common intermediate via a ring-flipping process of the glucose core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis from α-D-glucose provides a potential route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Punicafolin undergoes various chemical reactions, including:
Oxidation: The oxidative phenol coupling is a key step in its synthesis.
Hydrolysis: As an ellagitannin, this compound can be hydrolyzed to release ellagic acid and glucose.
Common Reagents and Conditions
Oxidative Phenol Coupling: This reaction requires specific catalysts and conditions to achieve the desired stereochemistry.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Major Products Formed
Ellagic Acid: A major product formed from the hydrolysis of this compound.
Glucose: Another product formed from the hydrolysis.
Wissenschaftliche Forschungsanwendungen
Punicafolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine antioxidativen und antimikrobiellen Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen tumorsuppressiven Wirkungen und andere therapeutische Eigenschaften untersucht
Industrie: Potenzielle Anwendungen in der Lebensmittelkonservierung und als natürliches Antioxidans.
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.
Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt das mikrobielle Wachstum.
Tumorsuppressive Wirkungen: Es hemmt die Aktivität von Matrixmetalloproteinase-2 und -9, wodurch die Invasivität von Tumorzellen reduziert wird.
Wirkmechanismus
Punicafolin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Tumor Suppressive Effects: It inhibits matrix metalloproteinase-2 and -9 activity, reducing tumor cell invasiveness.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tellimagrandin II: Ein Isomer von Punicafolin mit ähnlichen Eigenschaften, aber unterschiedlicher Anbindung der Hexahydroxydiphenoylgruppe.
Nupharin A: Ein weiteres Isomer mit ähnlichen Eigenschaften.
Punicalagin: Ein wichtiges Ellagitannin im Granatapfel mit starken antioxidativen und antimikrobiellen Eigenschaften.
Einzigartigkeit von this compound
This compound ist aufgrund seiner spezifischen Stereochemie und der Position der Hexahydroxydiphenoylgruppe einzigartig. Diese einzigartige Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .
Eigenschaften
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVYZVSXAZMAY-UUUCSUBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030158 | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-11-4 | |
| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)

![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)


![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)
![(1R,3R,6R,8R,12S,14R,15R,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1232227.png)






